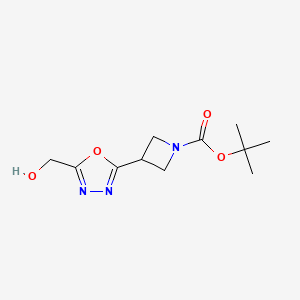
Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization of an appropriate amino alcohol or amino halide precursor.
Coupling of the Rings: The oxadiazole and azetidine rings are then coupled through a series of reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized frameworks.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric bulk and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1432061-51-2 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
tert-butyl 3-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)14-4-7(5-14)9-13-12-8(6-15)17-9/h7,15H,4-6H2,1-3H3 |
InChI Key |
FEVIYTIICYDQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



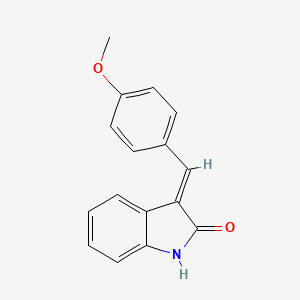
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123026.png)
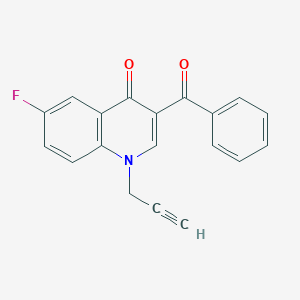
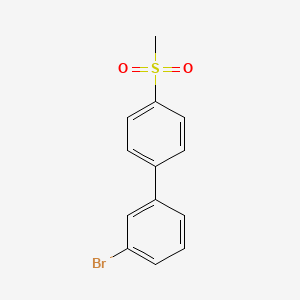
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)
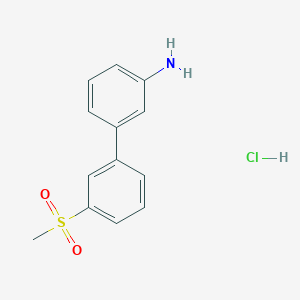
![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)
![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)
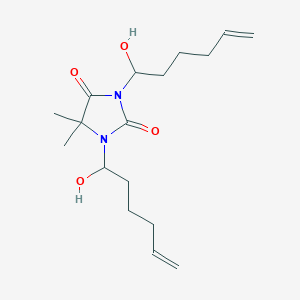
![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
